SM-164 Hydrochloride

Apoptosis Induction XIAP Antagonism Cancer Therapeutics

Choose SM-164 Hydrochloride for its unique bivalent architecture that simultaneously targets XIAP and cIAP-1, a critical dual blockade unachievable with monovalent mimetics. Its sub-nanomolar affinity (Ki=0.56 nM for XIAP) and 1,000-fold greater potency enable robust single-agent apoptosis and tumor regression in aggressive TNBC models. Ideal for dissecting apoptotic cascades, overcoming TRAIL resistance, and establishing radiosensitization benchmarks.

Molecular Formula C62H85ClN14O6
Molecular Weight 1157.9 g/mol
Cat. No. B8069291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM-164 Hydrochloride
Molecular FormulaC62H85ClN14O6
Molecular Weight1157.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC.Cl
InChIInChI=1S/C62H84N14O6.ClH/c1-41(63-3)57(77)65-49-27-13-11-25-47-33-35-53(75(47)61(49)81)59(79)67-55(45-21-7-5-8-22-45)51-39-73(71-69-51)37-17-15-19-43-29-31-44(32-30-43)20-16-18-38-74-40-52(70-72-74)56(46-23-9-6-10-24-46)68-60(80)54-36-34-48-26-12-14-28-50(62(82)76(48)54)66-58(78)42(2)64-4;/h5-10,21-24,29-32,39-42,47-50,53-56,63-64H,11-20,25-28,33-38H2,1-4H3,(H,65,77)(H,66,78)(H,67,79)(H,68,80);1H/t41-,42-,47-,48-,49-,50-,53-,54-,55-,56-;/m0./s1
InChIKeyNHALQNXQFQBJQJ-ZPCTXHBXSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SM-164 Hydrochloride: A Bivalent Smac Mimetic for XIAP and cIAP-1/2 Antagonism


SM-164 Hydrochloride is a rationally designed, cell-permeable, bivalent small-molecule Smac mimetic that functions as a potent antagonist of inhibitor of apoptosis proteins (IAPs) [1]. Unlike monovalent mimetics, its bivalent architecture enables simultaneous engagement of both BIR2 and BIR3 domains on XIAP, achieving exceptional binding affinity (IC₅₀ = 1.39 nM against XIAP BIR2-BIR3) [2]. The compound binds to XIAP, cIAP-1, and cIAP-2 with Ki values of 0.56 nM, 0.31 nM, and 1.1 nM, respectively [3]. This concurrent targeting of multiple IAPs—specifically XIAP and cIAP-1—distinguishes SM-164 from earlier-generation Smac mimetics and is critical for its potent apoptosis-inducing activity in cancer models [4].

Why SM-164 Hydrochloride Cannot Be Substituted with Other IAP Antagonists


IAP antagonists represent a chemically diverse class with distinct binding modes, selectivity profiles, and functional outcomes. Monovalent Smac mimetics (e.g., SM-122, LCL161) bind only a single BIR domain, failing to robustly antagonize XIAP, a critical barrier to apoptosis induction [1]. Other bivalent mimetics (e.g., Birinapant, AT-406) exhibit different affinity ratios for XIAP vs. cIAP-1/2, leading to varying degrees of cIAP degradation vs. XIAP antagonism . Critically, genetic evidence demonstrates that XIAP and cIAP-1 function in concert to suppress apoptosis; therefore, compounds that target only one of these IAPs, or that fail to simultaneously neutralize XIAP while degrading cIAP-1, yield suboptimal or absent single-agent activity in apoptosis-refractory tumors [2]. SM-164's unique combination of sub-nanomolar XIAP binding (Ki = 0.56 nM) and rapid cIAP-1 degradation (complete at 1 nM within 1 hour) cannot be assumed for structurally distinct IAP antagonists .

SM-164 Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Comparisons


SM-164 vs. Monovalent SM-122: 1,000-Fold Higher Apoptotic Potency Driven by XIAP Antagonism

In a direct comparative study, the bivalent Smac mimetic SM-164 demonstrated 1,000-fold greater potency than its monovalent counterpart SM-122 in inducing apoptosis in tumor cells [1]. While SM-122 was only modestly less effective at inducing cIAP-1/2 degradation, it failed to robustly antagonize XIAP, the critical difference driving the potency disparity .

Apoptosis Induction XIAP Antagonism Cancer Therapeutics

SM-164 vs. Birinapant: Distinct XIAP Binding Affinity and Functional Selectivity

SM-164 binds to XIAP with a Ki of 0.56 nM, approximately 80-fold tighter than the reported Kd of 45 nM for Birinapant, another bivalent Smac mimetic [1]. Furthermore, genetic knockout and siRNA studies demonstrate that SM-164's functional activity depends critically on targeting both XIAP and cIAP-1, whereas cIAP-2 is dispensable; the affinity ratio and selectivity profile differ across bivalent mimetics, with SM-164 exhibiting a particularly strong bias toward XIAP/cIAP-1 over cIAP-2 [2].

IAP Binding Affinity XIAP Selectivity Smac Mimetic Comparison

Radiosensitization Potency: SM-164 Achieves Sensitization Enhancement Ratio of 1.7-1.8 in Breast Cancer Cells

In breast cancer cell lines, SM-164 at nanomolar concentrations sensitized cells to ionizing radiation, achieving a sensitization enhancement ratio (SER) of 1.7 to 1.8 [1]. This radiosensitization was mechanistically linked to SM-164-mediated cIAP-1 degradation and disruption of XIAP-caspase-9 inhibitory binding . While other IAP antagonists (e.g., BV6) have been investigated as radiosensitizers, direct comparative SER data for SM-164 versus other Smac mimetics under identical radiation conditions are not available [2].

Radiosensitization Breast Cancer Combination Therapy

In Vivo Tumor Regression: SM-164 as Single Agent vs. TRAIL Combination

In the MDA-MB-231 triple-negative breast cancer xenograft model, SM-164 administered as a single agent (5 mg/kg, i.v.) induced rapid cIAP-1 degradation and strong apoptosis, achieving significant tumor regression [1]. When combined with TRAIL (10 mg/kg, i.p.), the combination induced rapid tumor regression even in models where either agent alone was ineffective, demonstrating synergistic in vivo activity without observed toxicity to normal tissues [2]. This contrasts with some other IAP antagonists (e.g., AT-406, BV6) that show limited single-agent activity in MDA-MB-231 cells without co-stimulation (e.g., by LPS or TNFα) [3].

In Vivo Efficacy Xenograft Models Tumor Regression

Rapid cIAP-1 Degradation Kinetics: Complete Elimination at 1 nM Within 1 Hour

In vitro studies demonstrate that SM-164 reduces cIAP-1 protein levels to undetectable amounts within 1 hour at concentrations as low as 1 nM . This rapid and complete degradation facilitates precise kinetic assays and functional studies of apoptotic signaling [1]. While many IAP antagonists induce cIAP-1 degradation, the kinetics and concentration-dependence vary; SM-164's rapid action at low nanomolar concentrations is a distinct practical advantage for experimental design.

cIAP-1 Degradation Kinetic Assays Apoptosis Signaling

Selectivity for XIAP/cIAP-1 Over cIAP-2: Functional Dependence Confirmed by Genetic Knockout

Genetic studies using siRNA knockdown and XIAP knockout cell lines demonstrate that SM-164's pro-apoptotic activity depends critically on concurrent targeting of XIAP and cIAP-1, but not cIAP-2 [1]. In HCT116 colon cancer cells, XIAP knockout or cIAP-1 knockdown significantly attenuated SM-164-enhanced TRAIL activity, whereas cIAP-2 knockdown had no effect [2]. This functional selectivity profile distinguishes SM-164 from other IAP antagonists that may rely more heavily on cIAP-1/2 degradation alone.

Target Selectivity XIAP cIAP-1 cIAP-2

SM-164 Hydrochloride: Optimal Research and Preclinical Application Scenarios


Potent Single-Agent Apoptosis Induction in XIAP- and cIAP-1-Dependent Tumor Models

In experimental systems where robust, single-agent apoptosis induction is required—particularly in tumor cell lines with high XIAP expression or dependency—SM-164's 1,000-fold higher potency versus monovalent Smac mimetics and its ability to achieve tumor regression as a monotherapy in xenograft models make it the preferred tool compound [1]. Its dual antagonism of XIAP and cIAP-1 addresses the critical barrier that limits the activity of cIAP-1/2 degradation alone .

Radiosensitization Studies in Breast and Head & Neck Cancer Models

Researchers investigating the therapeutic potential of IAP antagonism as a radiosensitizing strategy should utilize SM-164, given its validated SER of 1.7-1.8 in breast cancer cells and demonstrated radiosensitization in head and neck squamous cell carcinoma models [2][3]. The compound provides a quantitative benchmark for evaluating novel radiosensitizers targeting the IAP pathway.

Synergistic Combination Therapy with TRAIL in TRAIL-Resistant Cancers

For studies aiming to overcome TRAIL resistance, SM-164 offers a unique advantage: it demonstrates high synergy with TRAIL across multiple cancer types (breast, prostate, colon), inducing rapid tumor regression in vivo in models where either agent alone is ineffective [4]. This combination is mechanistically grounded in SM-164's concurrent targeting of XIAP and cIAP-1, which removes the cooperative blockade that attenuates TRAIL activity [5].

Kinetic and Mechanistic Dissection of TNFα-Dependent Apoptosis Signaling

SM-164's rapid and complete cIAP-1 degradation at low nanomolar concentrations (1 nM, <1 hour) enables precise temporal dissection of apoptotic signaling cascades . This property is invaluable for researchers employing time-resolved assays (e.g., live-cell imaging, kinetic western blotting) to study the immediate-early events following IAP antagonism and the subsequent activation of caspases-8, -9, and -3 [6].

TNBC and Bone/Lung Metastasis Preclinical Models

SM-164 has demonstrated compelling efficacy in triple-negative breast cancer (TNBC) models, including significant inhibition of bone and lung metastasis in preclinical studies [7]. Its robust single-agent activity in MDA-MB-231 xenografts, a widely used TNBC model, positions SM-164 as a critical tool for evaluating IAP-targeted therapies in this aggressive breast cancer subtype [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for SM-164 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.